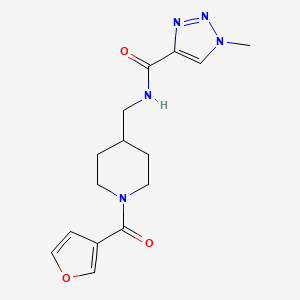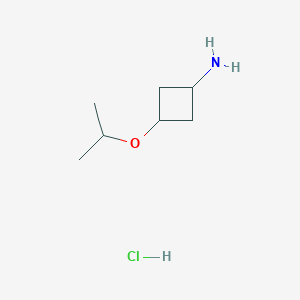
1-(Piperidin-4-YL)cyclopropane-1-carboxylic acid hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Piperidin-4-YL)cyclopropane-1-carboxylic acid hcl is a chemical compound that is part of the piperidine class of compounds . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . Various intra- and intermolecular reactions have been used to form different piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of 1-(Piperidin-4-YL)cyclopropane-1-carboxylic acid hcl can be represented by the InChI Code: 1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-4-10(5-9-15)14(6-7-14)11(16)17/h10H,4-9H2,1-3H3, (H,16,17) . This indicates that the compound contains a piperidine ring, a cyclopropane ring, and a carboxylic acid group .Chemical Reactions Analysis
Piperidine derivatives, including 1-(Piperidin-4-YL)cyclopropane-1-carboxylic acid hcl, can undergo a variety of chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(Piperidin-4-YL)cyclopropane-1-carboxylic acid hcl include a molecular weight of 269.34 . The compound is a solid at room temperature and should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Synthetic Applications and Reactivity
Cyclopropanone equivalents derived from 3-chloropropionic acid and 1-piperidino-1-trimethylsilyloxycyclopropane have been developed, demonstrating versatility in reactions with nucleophiles, which could suggest similar reactivity for 1-(Piperidin-4-YL)cyclopropane-1-carboxylic acid HCl in synthetic chemistry (Wasserman & Dion, 1982); (Wasserman, Dion, & Fukuyama, 1989).
Aminocyclopropyl-substituted CH acids as substrates for nucleophilic substitution at the three-ring indicate the potential for cyclopropane-based compounds to undergo specific transformations, offering pathways for the synthesis of compounds with two different CH-acidic substituents at the C1 atom (Weidner & Vilsmaier, 1987).
Biological and Medicinal Applications
The synthesis and reactions of 7-substituted 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids as antibacterial agents highlight the importance of cyclopropane and piperidine derivatives in the development of new pharmaceuticals (Miyamoto et al., 1987).
The identification of 1-(malonylamino)cyclopropane-1-carboxylic acid as a major conjugate of 1-aminocyclopropane-1-carboxylic acid in higher plants, an ethylene precursor, suggests the role of cyclopropane derivatives in plant biochemistry and the potential for agricultural applications (Hoffman, Yang, & McKeon, 1982).
Synthetic Methodologies
- The Zn(II)-catalyzed synthesis of piperidines from propargyl amines and cyclopropanes offers a route to highly functionalized piperidines, indicating the potential synthetic utility of cyclopropane and piperidine derivatives in complex molecule construction (Lebold, Leduc, & Kerr, 2009).
Safety and Hazards
The safety information for 1-(Piperidin-4-YL)cyclopropane-1-carboxylic acid hcl includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .
Direcciones Futuras
The future directions for research on 1-(Piperidin-4-YL)cyclopropane-1-carboxylic acid hcl and other piperidine derivatives could include the development of more efficient synthesis methods, the exploration of new reactions, and the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Propiedades
IUPAC Name |
1-piperidin-4-ylcyclopropane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-8(12)9(3-4-9)7-1-5-10-6-2-7;/h7,10H,1-6H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXFMIYTISQUDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2(CC2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2135332-62-4 |
Source


|
| Record name | 1-(piperidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2963883.png)





![N-[2-(4-Methoxy-1,3-dihydroisoindol-2-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2963895.png)


![N-[2-(1,1-Dioxothiolan-3-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2963900.png)
![N-[1-(2-Chlorophenyl)-1-pyrazol-1-ylpropan-2-yl]prop-2-enamide](/img/structure/B2963901.png)


